

In-Depth Technical Guide to 7-Hydroxypestalotin (CAS No. 41164-59-4)

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Compound of Interest

Compound Name: 7-Hydroxypestalotin

Cat. No.: B7765573

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Abstract

7-Hydroxypestalotin, also known as LL-P880 β , is a fungal secondary metabolite with the CAS number 41164-59-4. This pyranone-class natural product has been isolated from endophytic fungi, notably *Pestalotiopsis microspora* and *Penicillium decumbens*. Possessing a core 5,6-dihydro- α -pyrone structure with a dihydroxypentyl side chain, **7-Hydroxypestalotin** has garnered interest within the scientific community for its pronounced biological activities, including significant cytotoxicity against murine leukemia cells and phytotoxic effects. This technical guide provides a comprehensive overview of the available scientific data on **7-Hydroxypestalotin**, including its chemical and physical properties, biological activities, and detailed experimental protocols for its isolation and characterization. The guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and agrochemical development.

Chemical and Physical Properties

7-Hydroxypestalotin is a moderately polar organic molecule. Its chemical structure and key properties are summarized below.

Property	Value	Reference(s)
CAS Number	41164-59-4	[1]
Molecular Formula	C ₁₁ H ₁₈ O ₅	[1]
Molecular Weight	230.26 g/mol	[1]
IUPAC Name	(6S)-6-[(1S,2R)-1,2-dihydroxypentyl]-5,6-dihydro-4-methoxy-2H-pyran-2-one	[2]
Synonyms	LL-P880β, (6S,7S,8R)-hydroxypestalotin	[1][3]
Appearance	Colorless oil	[3]
Density (Predicted)	1.2 g/cm ³	[1]
Boiling Point (Predicted)	456.7 °C at 760 mmHg	[1]
Flash Point (Predicted)	178.3 °C	[1]
LogP (Predicted)	0.35410	[1]

Spectroscopic Data

The structural elucidation of **7-Hydroxypestalotin** was primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data has been reported, confirming the molecular formula C₁₁H₁₈O₅.

Ionization Mode	Observed m/z	Reference
ESI+	231.10 [M+H] ⁺	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1D and 2D NMR data have been reported for (6S,7S,8R)-hydroxypestalotin in acetone-d₆.

Table 2.1: ¹H and ¹³C NMR Spectroscopic Data for **7-Hydroxypestalotin** (in (CD₃)₂CO)[3]

Position	¹³ C (δc, ppm)	¹ H (δH, ppm, mult., J in Hz)
2	166.7	-
3	91.0	5.13 (d, 1.0)
4	176.0	-
5	31.0	2.58 (dd, 17.0, 4.5); 2.24 (dd, 17.0, 3.0)
6	79.0	4.45 (m)
7	76.0	3.61 (m)
8	71.0	3.40 (m)
9	35.0	1.60 (m); 1.50 (m)
10	19.0	1.40 (m)
11	14.0	0.89 (t, 6.5)
4-OCH ₃	56.0	3.73 (s)

Note: The numbering of the carbon skeleton is based on the data provided in the cited literature.

Infrared (IR) Spectroscopy

Specific infrared absorption data for **7-Hydroxypestalotin** is not readily available in the reviewed literature. However, based on its functional groups (ester, hydroxyl, ether, alkene), characteristic IR absorption bands would be expected in the following regions:

- O-H stretch (hydroxyl): ~3400 cm⁻¹ (broad)
- C-H stretch (alkane): ~2950-2850 cm⁻¹

- C=O stretch (α,β -unsaturated lactone): $\sim 1720\text{-}1700\text{ cm}^{-1}$
- C=C stretch (alkene): $\sim 1650\text{ cm}^{-1}$
- C-O stretch (ester, ether, hydroxyl): $\sim 1250\text{-}1050\text{ cm}^{-1}$

Biological Activity

Cytotoxic Activity

7-Hydroxypestalotin has demonstrated significant cytotoxic activity. In a study by Riga et al. (2019), it was the most active among several isolated lactones against murine leukemia P388 cells.[3]

Table 3.1: Cytotoxicity of **7-Hydroxypestalotin**

Cell Line	Assay	IC ₅₀ Value	Reference
Murine Leukemia P388	MTT	3.34 $\mu\text{g/mL}$	[3]

The presence of the hydroxyl group at the C-8 position is suggested to be an important factor for its cytotoxic activity.[3]

The precise molecular mechanism of cytotoxicity for **7-Hydroxypestalotin** has not been elucidated. However, the α,β -unsaturated lactone (specifically, a dihydropyranone) moiety is a known reactive functional group present in many biologically active natural products. It is plausible that its cytotoxic effects could be mediated through Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins. This could lead to the inhibition of key enzymes or disruption of cellular signaling pathways. Further research is required to identify the specific molecular targets.

Phytotoxic Activity

7-Hydroxypestalotin has been reported to be phytotoxic against a range of plants, including evening primrose, prickly sida, johnsongrass, morning glory, and lambsquarter.[2] The mechanism of its phytotoxicity has not been detailed in the available literature.

Experimental Protocols

Isolation and Purification of 7-Hydroxypestalotin from *Pestalotiopsis microspora*[3]

This protocol is based on the methodology described by Riga et al. (2019).

4.1.1. Fungal Fermentation

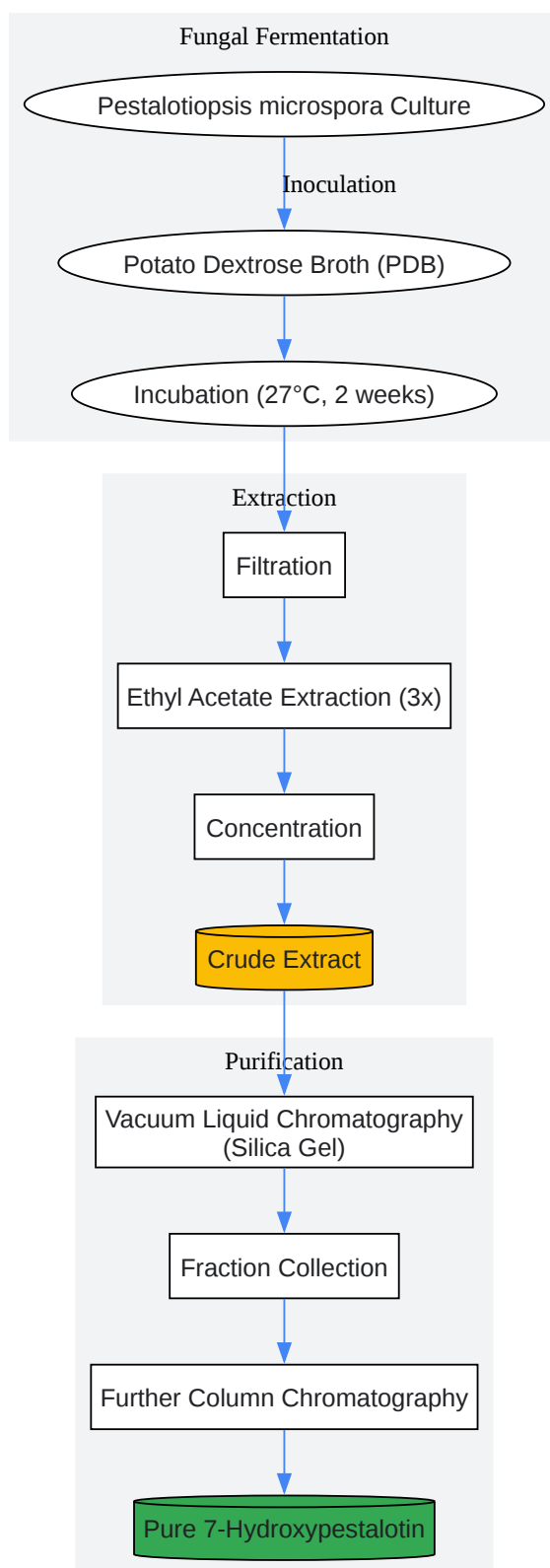
- An endophytic fungus, *Pestalotiopsis microspora* HF 12440, is cultivated on Potato Dextrose Broth (PDB) media.
- The culture is incubated at 27°C for a period of two weeks.

4.1.2. Extraction

- The mycelia and the filtrate are separated using a Buchner funnel.
- The filtrate (e.g., 10 L) is extracted three times with an equal volume of ethyl acetate.
- The ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.

4.1.3. Chromatographic Separation

- The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column.
- A gradient solvent system is used for elution, starting with dichloromethane, followed by dichloromethane-acetone mixtures of increasing polarity, then pure acetone, and finally methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing **7-Hydroxypestalotin** are further purified by repeated column chromatography or other high-resolution techniques like preparative HPLC to yield the pure compound.



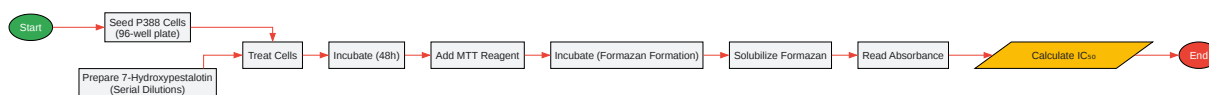
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Caption: Workflow for the isolation and purification of **7-Hydroxypestalotin**.

Cytotoxicity Assay (MTT Assay)[3]

This protocol is based on the methodology used to determine the IC₅₀ value against murine leukemia P388 cells.

- **Cell Seeding:** Murine leukemia P388 cells are seeded in 96-well plates at a density of 3×10^4 cells/cm³.
- **Compound Preparation:** **7-Hydroxypestalotin** is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to various concentrations.
- **Treatment:** The cells are treated with the different concentrations of **7-Hydroxypestalotin**. A control group is treated with DMSO at the same final concentration used for the compound dilutions.
- **Incubation:** The treated plates are incubated for 48 hours.
- **MTT Addition:** MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution is added to each well.
- **Incubation:** The plates are incubated for a further period to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** A solubilizing agent (e.g., DMSO or a designated stop solution) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is read on a microplate reader at the appropriate wavelength (typically around 570 nm).
- **Data Analysis:** The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value is determined by plotting cell viability against the compound concentration.



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Caption: Experimental workflow for the MTT cytotoxicity assay.

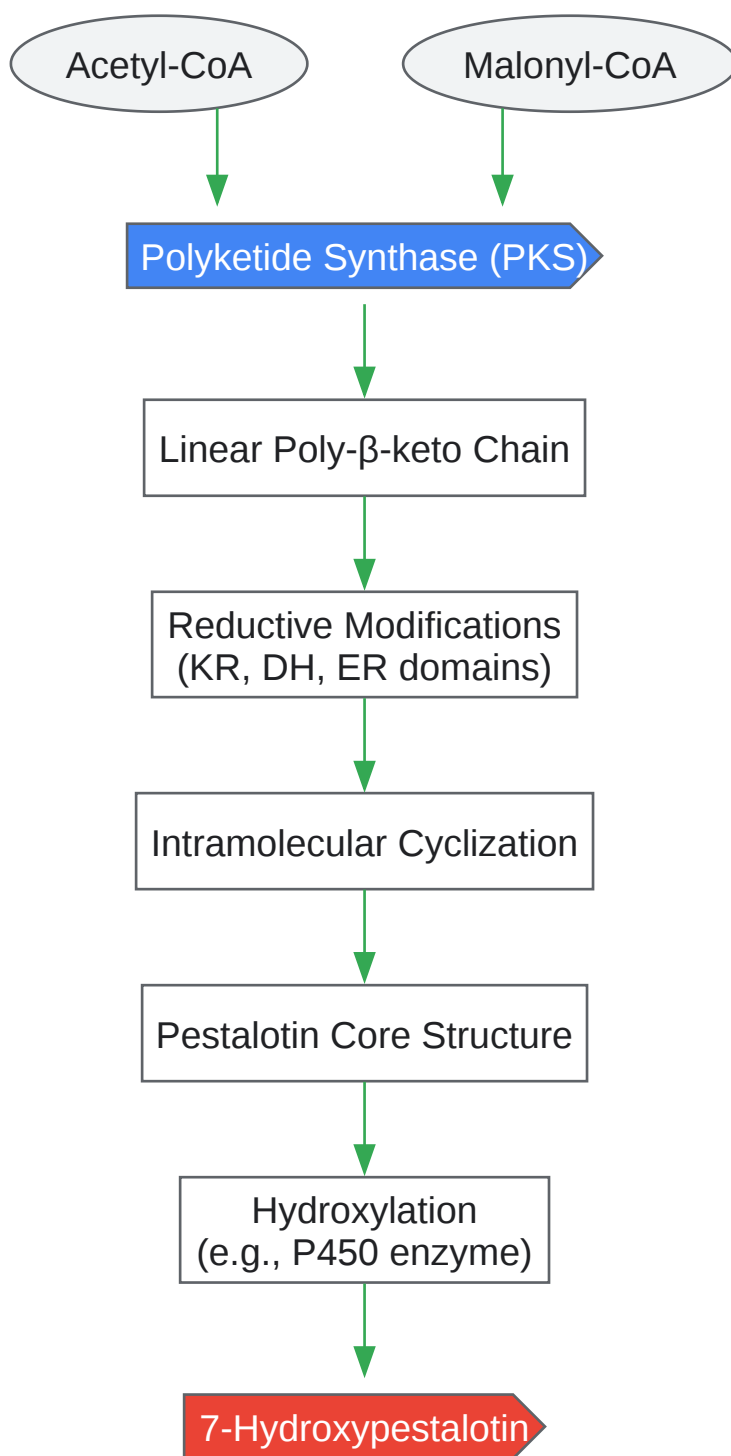
Biosynthesis and Total Synthesis

Biosynthesis

A specific biosynthetic pathway for **7-Hydroxypestalotin** has not been fully elucidated. However, the core structure of pestalotin and its analogs is believed to be of polyketide origin. [4] Polyketides are assembled by polyketide synthases (PKSs) from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA.[4]

The proposed general pathway would involve:

- **Polyketide Chain Assembly:** A PKS enzyme would catalyze the iterative condensation of acetyl-CoA (as a starter unit) and malonyl-CoA (as extender units) to form a linear poly- β -keto chain.
- **Reductive Steps:** During or after chain assembly, specific ketoreductase, dehydratase, and enoylreductase domains within the PKS would selectively reduce certain keto groups to hydroxyls, double bonds, or single bonds.
- **Cyclization:** The modified polyketide chain would then undergo an intramolecular cyclization to form the dihydropyranone ring.
- **Hydroxylation:** The final hydroxylation at the C-7 position is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylating enzyme.



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Caption: Proposed biosynthetic pathway of **7-Hydroxypestalotin**.

Total Synthesis

As of the date of this guide, a total chemical synthesis of **7-Hydroxypestalotin** has not been reported in the peer-reviewed literature. The development of a synthetic route would be valuable for confirming its absolute stereochemistry, enabling the synthesis of analogs for structure-activity relationship (SAR) studies, and providing a scalable source of the compound for further biological evaluation.

Conclusion and Future Directions

7-Hydroxypestalotin is a fungal natural product with demonstrated cytotoxic and phytotoxic properties. The availability of detailed isolation protocols and spectroscopic data provides a solid foundation for further research. Key areas for future investigation include:

- **Elucidation of the Mechanism of Action:** Detailed studies are needed to identify the specific molecular targets and signaling pathways responsible for its cytotoxic and phytotoxic effects.
- **Biosynthetic Pathway Characterization:** Identification and characterization of the gene cluster and enzymes responsible for the biosynthesis of **7-Hydroxypestalotin** would enable its biotechnological production and the generation of novel analogs through metabolic engineering.
- **Total Synthesis:** The development of a total synthesis would provide access to larger quantities of the compound and facilitate the exploration of its chemical space for drug discovery and agrochemical applications.
- **In Vivo Efficacy:** Preclinical studies in animal models are required to evaluate the in vivo efficacy and safety of **7-Hydroxypestalotin** as a potential therapeutic agent.

This technical guide summarizes the current state of knowledge on **7-Hydroxypestalotin** and aims to facilitate and inspire future research into this promising natural product.

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